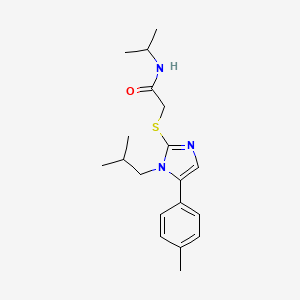
(E)-N-(4-(4-nitrophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(4-(4-nitrophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide is a synthetic organic compound that belongs to the class of thiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-(4-nitrophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.
Introduction of the Nitro Groups: The nitrophenyl and nitrothiophene groups can be introduced through nitration reactions using concentrated nitric acid and sulfuric acid.
Formation of the Acrylamide Moiety: The acrylamide moiety can be formed through the reaction of the thiazole derivative with an appropriate acrylamide precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(E)-N-(4-(4-nitrophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents, or nucleophiles (amines, thiols).
Major Products Formed
Oxidation: Nitroso derivatives, nitro derivatives with higher oxidation states.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated derivatives, depending on the substituents introduced.
科学的研究の応用
(E)-N-(4-(4-nitrophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules with potential biological activity.
Biological Research: Study of its interactions with biological macromolecules such as proteins and nucleic acids.
作用機序
The mechanism of action of (E)-N-(4-(4-nitrophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitro groups and thiazole ring can participate in various interactions, such as hydrogen bonding, π-π stacking, and electrostatic interactions, which contribute to its biological activity.
類似化合物との比較
Similar Compounds
(E)-N-(4-(4-nitrophenyl)thiazol-2-yl)-3-(5-nitrophenyl)acrylamide: Similar structure but with a nitrophenyl group instead of a nitrothiophene group.
(E)-N-(4-(4-nitrophenyl)thiazol-2-yl)-3-(5-methylthiophen-2-yl)acrylamide: Similar structure but with a methylthiophene group instead of a nitrothiophene group.
Uniqueness
(E)-N-(4-(4-nitrophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide is unique due to the presence of both nitrophenyl and nitrothiophene groups, which can impart distinct electronic and steric properties
特性
IUPAC Name |
(E)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(5-nitrothiophen-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O5S2/c21-14(7-5-12-6-8-15(27-12)20(24)25)18-16-17-13(9-26-16)10-1-3-11(4-2-10)19(22)23/h1-9H,(H,17,18,21)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUHNJSZWHMXNP-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-2-[3-(3,4-dimethylphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetamide](/img/structure/B2656512.png)
![4-[4-(2-Fluoroethyl)piperazin-1-yl]pyrimidine-2-carbonitrile](/img/structure/B2656513.png)

![2-bromo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2656517.png)
![2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2656519.png)



![3-(3,4-dichlorophenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide](/img/structure/B2656525.png)



![4-{[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyrimidine](/img/structure/B2656530.png)
